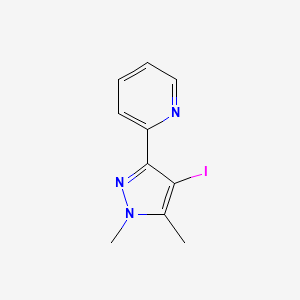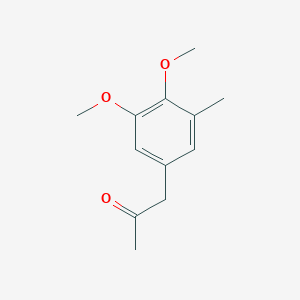![molecular formula C50H54N6O4S2 B15292037 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[108002,1103,8013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione is a complex organic compound with a unique structure that includes benzothiophene and piperazine moieties
Méthodes De Préparation
The synthesis of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves multiple steps. One of the synthetic routes includes the following steps :
Oxidation: The starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 7-hydroxyquinolin-2(1H)-one.
Substitution: The oxidized product is then reacted with a 1,4-disubstituted butane in the presence of a base to form an intermediate compound.
Amination: The intermediate compound undergoes amination with a protected amine, followed by deprotection to yield the desired product.
Purification: The final product is purified using suitable solvents or a mixture of solvents.
Analyse Des Réactions Chimiques
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Amination: It can be aminated using amine reagents under suitable conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves its interaction with specific molecular targets. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which can lead to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Brexpiprazole: A compound with a similar structure that also acts on serotonin and dopamine receptors.
Aripiprazole: Another compound with similar pharmacological properties, used in the treatment of psychiatric disorders.
Quetiapine: A compound with a different structure but similar therapeutic applications.
These compounds share some pharmacological properties but differ in their specific receptor affinities and therapeutic profiles.
Propriétés
Formule moléculaire |
C50H54N6O4S2 |
|---|---|
Poids moléculaire |
867.1 g/mol |
Nom IUPAC |
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione |
InChI |
InChI=1S/C50H54N6O4S2/c57-49-47-45(35-13-11-33(31-39(35)51-49)59-27-3-1-17-53-19-23-55(24-20-53)41-7-5-9-43-37(41)15-29-61-43)48-46(47)36-14-12-34(32-40(36)52-50(48)58)60-28-4-2-18-54-21-25-56(26-22-54)42-8-6-10-44-38(42)16-30-62-44/h5-16,29-32,45-48H,1-4,17-28H2,(H,51,57)(H,52,58) |
Clé InChI |
AKZUUVXCBDPBLE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C4C(C5C4C(=O)NC6=C5C=CC(=C6)OCCCCN7CCN(CC7)C8=C9C=CSC9=CC=C8)C(=O)N3)C1=C2C=CSC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)






![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
